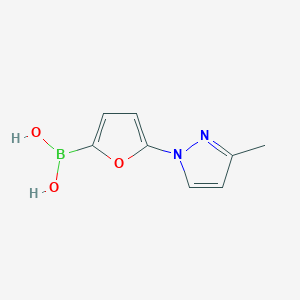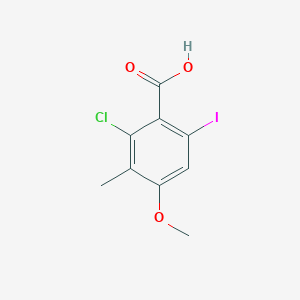![molecular formula C17H19BO3 B13346503 1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one CAS No. 244014-72-0](/img/structure/B13346503.png)
1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone is an organic compound featuring a boron-containing dioxaborinane ring attached to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone typically involves the formation of the dioxaborinane ring followed by its attachment to the naphthalene moiety. One common method includes the reaction of a boronic acid derivative with a diol to form the dioxaborinane ring. This intermediate is then coupled with a naphthalene derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the boron-containing ring or the naphthalene moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This property makes it useful in medicinal chemistry for targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
1-(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)ethanone is unique due to its specific structural arrangement, which combines the properties of the dioxaborinane ring and the naphthalene moiety
Propiedades
Número CAS |
244014-72-0 |
|---|---|
Fórmula molecular |
C17H19BO3 |
Peso molecular |
282.1 g/mol |
Nombre IUPAC |
1-[5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C17H19BO3/c1-12(19)13-6-4-8-15-14(13)7-5-9-16(15)18-20-10-17(2,3)11-21-18/h4-9H,10-11H2,1-3H3 |
Clave InChI |
NNMCLLQTHSOXMU-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


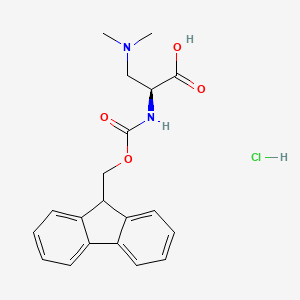
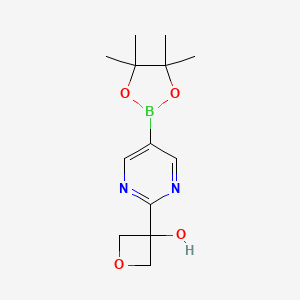

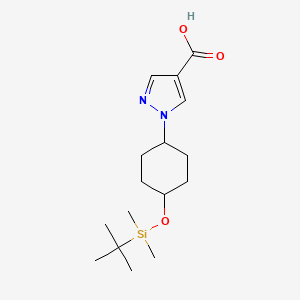
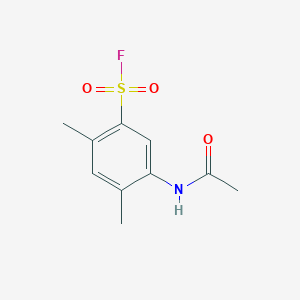
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)


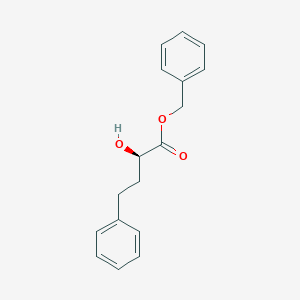
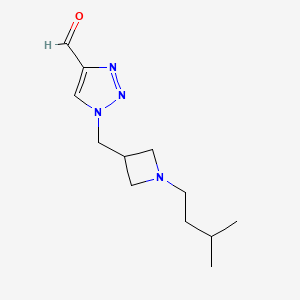
![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
